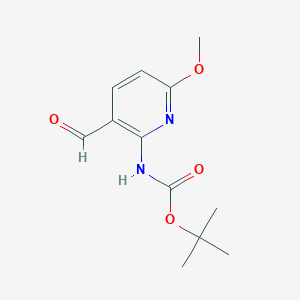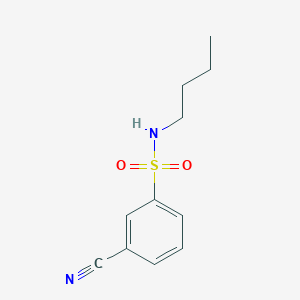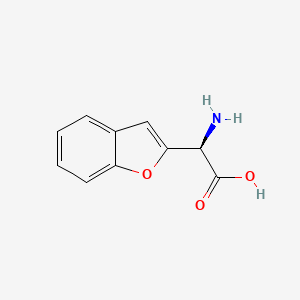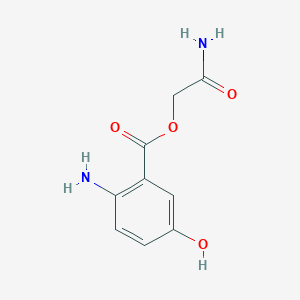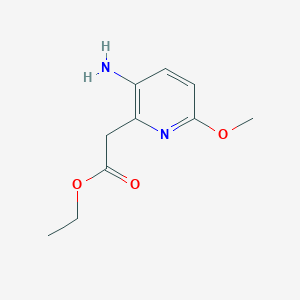![molecular formula C8H14N4O B13088496 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane (tetrahydrofuran) ring, which is a five-membered ring containing one oxygen atom. This unique structure imparts the compound with distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click chemistry,” a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, often in the form of copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Reaction Temperature: Typically room temperature to 60°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically at room temperature.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted triazoles
- Cycloaddition products
Aplicaciones Científicas De Investigación
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The triazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: Similar structure but with an imidazole ring instead of a triazole ring.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring and an oxolane ring, differing in the nitrogen arrangement.
Ethyl [1-(Oxolan-2-yl)-2-phenylethyl]amine: Features an oxolane ring and a phenylethyl group, with different functional groups attached.
Uniqueness: The presence of the triazole ring in this compound imparts unique chemical stability and reactivity, making it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-[2-(oxolan-3-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-5-12(11-10-8)3-1-7-2-4-13-6-7/h5,7H,1-4,6,9H2 |
Clave InChI |
JIJREXGGBXDYQK-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CCN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)

![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)
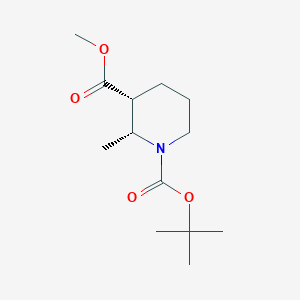

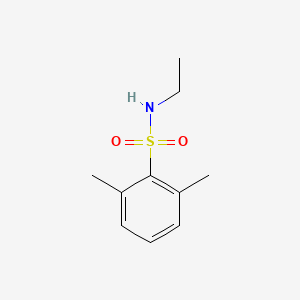
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
